

# A Comparative Guide to the Thermoelectric Figure of Merit of Boron Phosphide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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An objective analysis of the thermoelectric performance of **boron phosphide** in comparison to other wide-bandgap semiconductors, supported by experimental data.

This guide provides a comprehensive validation of the thermoelectric figure of merit (ZT) of **boron phosphide** (BP), juxtaposed with key alternative materials such as silicon carbide (SiC), gallium nitride (GaN), diamond, and aluminum nitride (AlN). **Boron phosphide**, a III-V semiconductor, has garnered significant interest for high-temperature thermoelectric applications due to its exceptional thermal stability and promising electronic properties. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a clear comparison based on experimental findings.

## Quantitative Data Summary

The thermoelectric figure of merit, ZT, is a dimensionless quantity that dictates the efficiency of a thermoelectric material and is defined by the equation  $ZT = (S^2\sigma/\kappa)T$ , where S is the Seebeck coefficient,  $\sigma$  is the electrical conductivity,  $\kappa$  is the thermal conductivity, and T is the absolute temperature. A higher ZT value indicates a more efficient thermoelectric material. The following tables summarize the experimentally determined thermoelectric properties of **boron phosphide** and its alternatives at various temperatures.

Table 1: Thermoelectric Properties of **Boron Phosphide** (BP)

Temperature (K)	Seebeck Coefficient (S) ( $\mu\text{V/K}$ )	Electrical Conductivity ( $\sigma$ ) (S/m)	Thermal Conductivity ( $\kappa$ ) ( $\text{W/m}\cdot\text{K}$ )	Power Factor ( $S^2\sigma$ ) ( $\mu\text{W/m}\cdot\text{K}^2$ )	Figure of Merit (ZT)
300 (RT)	~160[1]	~4[1]	~490 (natural), ~540 ( <sup>11</sup> BP), 550-580 ( <sup>10</sup> BP/ <sup>11</sup> BP)[2] [3][4][5]	~0.102	~6.3 x 10 <sup>-5</sup>
400	~150[1]	-	~350 ( <sup>11</sup> BP) [6]	-	-
500	~185[1]	Increases with temperature[1]	~280 ( <sup>11</sup> BP) [6]	Increases with temperature[1]	-
600	-	-	~230 ( <sup>11</sup> BP) [6]	-	-
673	~260[1]	-	-	-	-

Note: The electrical conductivity of BP is noted to increase with temperature, a characteristic of semiconductors.[1][7] The Seebeck coefficient data is for p-type BP synthesized under high pressure.[1][7][8]

Table 2: Thermoelectric Properties of Silicon Carbide (SiC)

Temperature (K)	Seebeck Coefficient (S) ( $\mu\text{V/K}$ )	Electrical Conductivity ( $\sigma$ ) (S/m)	Thermal Conductivity ( $\kappa$ ) ( $\text{W/m}\cdot\text{K}$ )	Power Factor ( $S^2\sigma$ ) ( $\mu\text{W/m}\cdot\text{K}^2$ )	Figure of Merit (ZT)
300 (RT)	18 to 68 ( $\beta$ -SiC films)[9]	$0.7\text{--}1.4 \times 10^2$ (C-added)[10]	100-250 (pristine & C/Si-added) [10], ~280-347 (4H-SiC) [11]	-	-
973	-	-	50-70 (C/Si-added)[10]	-	-
1073	-	-	-	$9.43 \times 10^{-4}$ $\text{W/mK}^2$ ( $\text{Al}_2\text{O}_3$ doped)	-
1150	-	$0.7\text{--}1.4 \times 10^2$ (C-added)[10]	-	-	-

Note: The thermoelectric properties of SiC are highly dependent on the polytype, doping, and synthesis method.[9][12][13]

Table 3: Thermoelectric Properties of Gallium Nitride (GaN)

Temperature (K)	Seebeck Coefficient (S) ( $\mu\text{V/K}$ )	Electrical Conductivity ( $\sigma$ ) (S/m)	Thermal Conductivity ( $\kappa$ ) (W/m·K)	Power Factor ( $S^2\sigma$ ) ( $\mu\text{W/m}\cdot\text{K}^2$ )	Figure of Merit (ZT)
300 (RT)	-374 (n-type, low carrier conc.)[14]	$10^{-9}$ to $10^{-5}$ (thin films) [15]	200-270 (low dislocation density)[16] [17][18]	-	-
390	-	Peaks around this temperature[19]	-	-	-
850	-	-	~50 (low dislocation density)[16]	-	-

Note: GaN is typically an n-type semiconductor, and its electrical conductivity is sensitive to temperature and polarization.[19][20][21] The thermal conductivity of GaN is significantly affected by dislocation density and impurities.[16][22][23]

Table 4: Thermoelectric Properties of Diamond and Aluminum Nitride (AlN)

Material	Temperature (K)	Seebeck Coefficient (S) ( $\mu\text{V/K}$ )	Electrical Conductivity ( $\sigma$ ) (S/m)	Thermal Conductivity ( $\kappa$ ) (W/m·K)	Figure of Merit (ZT)
Diamond	300 (RT)	-	-	>2000	Very Low[24] [25]
AlN	300 (RT)	-	-	~285	-

Note: Diamond possesses an exceptionally high thermal conductivity, which is generally unfavorable for a high ZT value unless the power factor is extraordinarily high. Both diamond

and AlN are wide-bandgap insulators in their pure form, leading to very low electrical conductivity and consequently a low ZT.

## Experimental Protocols

The validation of thermoelectric properties relies on precise and standardized measurement techniques. Below are the detailed methodologies for the key experiments cited in this guide.

### Seebeck Coefficient Measurement

The Seebeck coefficient is determined by measuring the electromotive force (voltage) generated across a material when a temperature gradient is applied.

- Apparatus: A differential method is commonly employed. The setup consists of a sample holder with two heaters and two thermocouples. One heater creates a small temperature difference ( $\Delta T$ ) across the sample, while the other controls the average sample temperature.
- Procedure:
  - The sample is mounted between two electrically insulating but thermally conductive blocks (e.g., alumina or sapphire).
  - Two fine-wire thermocouples (e.g., Type K or E) are attached to the sample at two distinct points to measure the temperature difference ( $\Delta T = T_{\text{hot}} - T_{\text{cold}}$ ).
  - Two additional electrical leads are attached near the thermocouple junctions to measure the induced thermoelectric voltage ( $\Delta V$ ).
  - A small temperature gradient is established by activating one of the heaters.  $\Delta T$  is typically kept small (a few Kelvin) to ensure linearity.
  - The thermoelectric voltage ( $\Delta V$ ) is measured using a high-impedance voltmeter to minimize current flow.
  - The Seebeck coefficient is calculated as  $S = -\Delta V / \Delta T$ . The negative sign is a convention.
  - Measurements are repeated at various average temperatures to determine the temperature dependence of the Seebeck coefficient.

## Electrical Conductivity ( $\sigma$ ) Measurement

The four-point probe method is a standard technique for measuring the electrical resistivity (and thus conductivity,  $\sigma = 1/\rho$ ) of semiconductor materials, as it eliminates the influence of contact resistance.

- Apparatus: A four-point probe head with four equally spaced, co-linear tungsten carbide tips, a constant current source, and a high-impedance voltmeter.
- Procedure:
  - The four probes are brought into contact with the surface of the material.
  - A constant DC current ( $I$ ) is passed through the two outer probes.
  - The voltage ( $V$ ) across the two inner probes is measured.
  - For a sample with thickness ( $t$ ) much smaller than the probe spacing ( $s$ ), the sheet resistance ( $R_s$ ) is calculated as  $R_s = (\pi/\ln(2)) * (V/I)$ .
  - The bulk resistivity ( $\rho$ ) is then calculated as  $\rho = R_s * t$ .
  - The electrical conductivity is the reciprocal of the resistivity ( $\sigma = 1/\rho$ ).
  - For temperature-dependent measurements, the sample is placed in a furnace or cryostat, and the procedure is repeated at different temperatures.

## Thermal Conductivity ( $\kappa$ ) Measurement

The laser flash analysis (LFA) is a widely used non-contact method for determining the thermal diffusivity ( $\alpha$ ) of materials. The thermal conductivity ( $\kappa$ ) can then be calculated if the specific heat capacity ( $C_p$ ) and density ( $\rho$ ) are known.

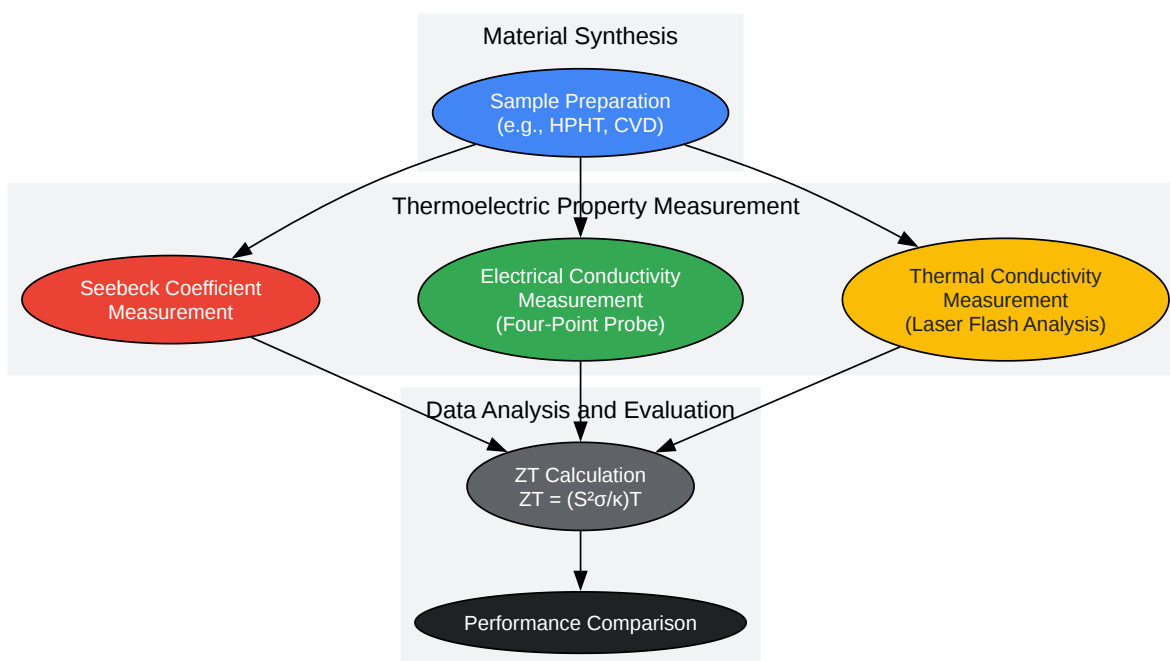
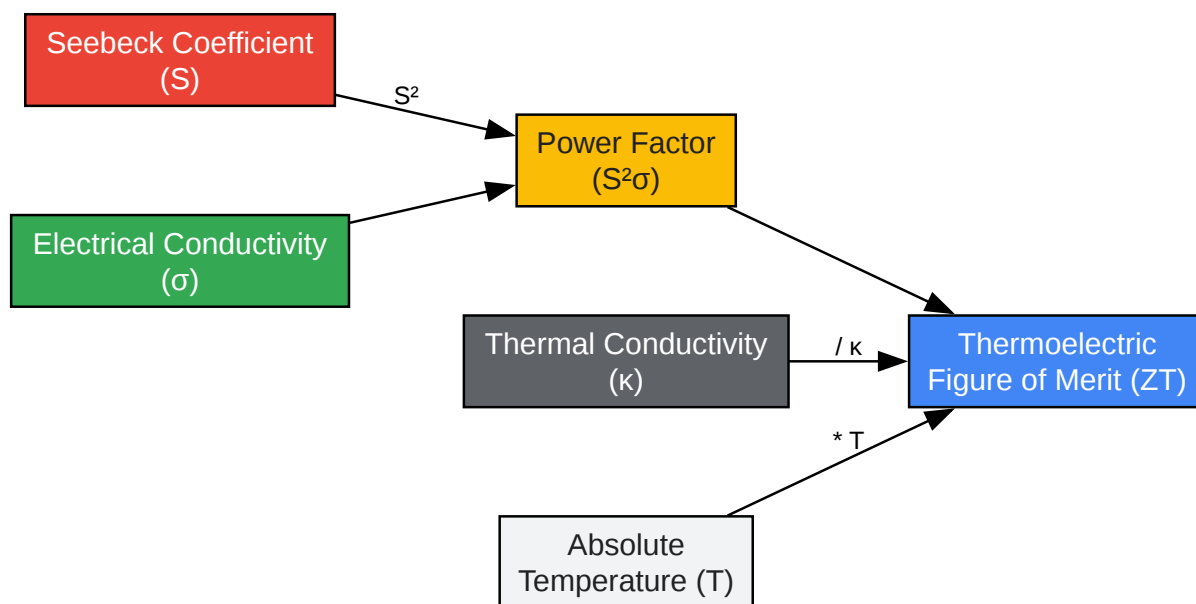
- Apparatus: A laser flash apparatus consisting of a high-intensity, short-duration laser pulse source, a sample holder in a furnace, and an infrared (IR) detector.
- Procedure:

- A small, disc-shaped sample is coated with a thin layer of graphite to enhance energy absorption and emission.
- The sample is placed in the furnace and heated to the desired measurement temperature.
- The front face of the sample is irradiated with a short laser pulse.
- The IR detector continuously monitors the temperature rise on the rear face of the sample as a function of time.
- The thermal diffusivity ( $\alpha$ ) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise ( $t_{1/2}$ ):  $\alpha = 0.1388 * L^2 / t_{1/2}$ , where L is the sample thickness.
- The thermal conductivity ( $\kappa$ ) is then calculated using the formula:  $\kappa = \alpha * \rho * C_p$ . The density ( $\rho$ ) is measured independently, and the specific heat capacity ( $C_p$ ) can be measured using the LFA instrument with a reference sample or by differential scanning calorimetry (DSC).
- This process is repeated at different temperatures to obtain the temperature-dependent thermal conductivity.

## Visualizations

### Logical Relationship of Thermoelectric Figure of Merit (ZT)

The following diagram illustrates the interdependence of the physical parameters that constitute the thermoelectric figure of merit (ZT).





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## References

- 1. Theoretical Calculation and Experimental Studies of Boron Phosphide Polycrystalline Synthesized at High Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Principles and Methods for Improving the Thermoelectric Performance of SiC: A Potential High-Temperature Thermoelectric Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermoelectric properties of p-type silicon carbide | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cahill.matse.illinois.edu [cahill.matse.illinois.edu]
- 17. High Thermal Conductivity of Gallium Nitride (GaN) Crystals Grown by HVPE Process [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]

- 19. [pubs.aip.org](#) [[pubs.aip.org](#)]
- 20. [pubs.aip.org](#) [[pubs.aip.org](#)]
- 21. [researchgate.net](#) [[researchgate.net](#)]
- 22. [par.nsf.gov](#) [[par.nsf.gov](#)]
- 23. [pubs.aip.org](#) [[pubs.aip.org](#)]
- 24. [researchgate.net](#) [[researchgate.net](#)]
- 25. [researchgate.net](#) [[researchgate.net](#)]
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